Sodium (2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl hydrogenphosphate
Overview
Description
D-Glucose 6-phosphate disodium salt: is a disodium salt form of D-Glucose 6-phosphate, a common form of glucose within cells. It plays a crucial role in cellular metabolism, participating in two major metabolic pathways: glycolysis and the pentose phosphate pathway. This compound can also be converted to glycogen or starch for storage .
Mechanism of Action
Target of Action
D-Glucose-6-Phosphate Monosodium Salt primarily targets hexokinase and glucose-6-phosphate dehydrogenase . Hexokinase is an enzyme that phosphorylates glucose, a necessary step in glucose metabolism. Glucose-6-phosphate dehydrogenase plays a crucial role in the pentose phosphate pathway, which is essential for producing NADPH and ribose 5-phosphate .
Mode of Action
This compound acts as a competitive and reversible inhibitor of hexokinase . It binds to the active site of the enzyme, preventing glucose from binding, and thus inhibiting the enzyme’s activity . This inhibition disrupts the normal metabolic processes that rely on hexokinase, such as glycolysis .
Biochemical Pathways
D-Glucose-6-Phosphate Monosodium Salt is involved in several biochemical pathways. It is a key intermediate in glycolysis , where it is converted to fructose 6-phosphate by the enzyme phosphoglucose isomerase . It also plays a role in the pentose phosphate pathway , where it is converted into 6-phosphoglucono-δ-lactone by glucose-6-phosphate dehydrogenase .
Result of Action
The action of D-Glucose-6-Phosphate Monosodium Salt results in the disruption of normal glucose metabolism. By inhibiting hexokinase, it prevents the phosphorylation of glucose, which is a necessary step in both glycolysis and the pentose phosphate pathway . This can lead to a decrease in the production of ATP, NADPH, and other important metabolic intermediates .
Biochemical Analysis
Biochemical Properties
D-Glucose-6-Phosphate Monosodium Salt plays a significant role in biochemical reactions. It acts as a competitive and reversible inhibitor of hexokinase, an enzyme that catalyzes the first step in the glycolytic pathway . This compound is also involved in the pentose phosphate pathway, which generates NADPH and pentoses .
Cellular Effects
The effects of D-Glucose-6-Phosphate Monosodium Salt on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to be an energy source for Mycobacterium tuberculosis .
Molecular Mechanism
At the molecular level, D-Glucose-6-Phosphate Monosodium Salt exerts its effects through several mechanisms. It binds to hexokinase, inhibiting its activity and thereby regulating the rate of glycolysis . Additionally, it participates in the pentose phosphate pathway, influencing the production of NADPH and pentoses .
Metabolic Pathways
D-Glucose-6-Phosphate Monosodium Salt is involved in two major metabolic pathways: glycolysis and the pentose phosphate pathway . In glycolysis, it is converted to fructose 6-phosphate by the enzyme phosphoglucose isomerase. In the pentose phosphate pathway, it is oxidized by glucose-6-phosphate dehydrogenase to produce NADPH and pentoses .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Glucose 6-phosphate disodium salt can be synthesized by phosphorylating D-Glucose using hexokinase or glucokinase enzymes. The reaction involves the transfer of a phosphate group from adenosine triphosphate to the sixth carbon of D-Glucose, forming D-Glucose 6-phosphate. The disodium salt form is then obtained by neutralizing the phosphate group with sodium hydroxide .
Industrial Production Methods: Industrial production of D-Glucose 6-phosphate disodium salt typically involves enzymatic synthesis using immobilized enzymes to enhance yield and efficiency. The process is carried out under controlled pH and temperature conditions to ensure optimal enzyme activity and product stability .
Chemical Reactions Analysis
Types of Reactions: D-Glucose 6-phosphate disodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 6-phosphogluconate in the pentose phosphate pathway.
Isomerization: It can be converted to fructose 6-phosphate by phosphoglucose isomerase.
Hydrolysis: It can be hydrolyzed to D-Glucose and inorganic phosphate by glucose-6-phosphatase.
Common Reagents and Conditions:
Oxidation: Requires nicotinamide adenine dinucleotide phosphate (NADP+) as a cofactor.
Isomerization: Catalyzed by phosphoglucose isomerase under physiological pH.
Hydrolysis: Catalyzed by glucose-6-phosphatase in the presence of water.
Major Products:
Oxidation: 6-Phosphogluconate.
Isomerization: Fructose 6-phosphate.
Hydrolysis: D-Glucose and inorganic phosphate.
Scientific Research Applications
Chemistry: D-Glucose 6-phosphate disodium salt is used as a substrate in enzymatic assays to study enzyme kinetics and mechanisms, particularly those involving hexokinase and glucose-6-phosphatase .
Biology: In cellular biology, it is used to investigate metabolic pathways, such as glycolysis and the pentose phosphate pathway. It serves as a key intermediate in the study of carbohydrate metabolism .
Medicine: Clinically, it is used in diagnostic tests for glucose-6-phosphate dehydrogenase deficiency and other metabolic disorders. It also has potential therapeutic applications in managing conditions related to glucose metabolism .
Industry: In the food industry, it is used as a food additive and preservative due to its role in carbohydrate metabolism. It is also employed in the production of biofuels and bioplastics .
Comparison with Similar Compounds
Fructose 6-phosphate: An isomer of D-Glucose 6-phosphate, involved in glycolysis.
6-Phosphogluconate: An oxidation product of D-Glucose 6-phosphate in the pentose phosphate pathway.
D-Glucose 1-phosphate: Another phosphorylated form of glucose, involved in glycogen synthesis and breakdown.
Uniqueness: D-Glucose 6-phosphate disodium salt is unique due to its dual role in both glycolysis and the pentose phosphate pathway. This dual functionality makes it a critical intermediate in cellular metabolism, providing both energy and biosynthetic precursors .
Biological Activity
Sodium (2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl hydrogenphosphate, also known as sodium D-glucose 6-phosphate, is a phosphorylated sugar derivative with significant biological activity. This compound plays a crucial role in various metabolic processes and has been studied for its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C₆H₁₁Na₂O₉P
- Molecular Weight : 304.10 g/mol
- CAS Number : 54010-71-8
- InChIKey : VQLXCAHGUGIEEL-FAOVPRGRSA-L
Property | Value |
---|---|
Molecular Formula | C₆H₁₁Na₂O₉P |
Molecular Weight | 304.10 g/mol |
CAS Number | 54010-71-8 |
InChIKey | VQLXCAHGUGIEEL-FAOVPRGRSA-L |
Solubility | Soluble in water |
This compound primarily functions as a substrate in metabolic pathways involving glucose metabolism. It is involved in:
- Glycolysis : Acts as an intermediate in the glycolytic pathway.
- Energy Production : Contributes to ATP synthesis via substrate-level phosphorylation.
- Cell Signaling : Participates in signaling pathways that regulate cellular functions and metabolism.
Therapeutic Potential
Research indicates that sodium D-glucose 6-phosphate may have several therapeutic applications:
- Cancer Treatment : Its role in cellular metabolism makes it a candidate for targeting cancer cell metabolism.
- Diabetes Management : By influencing glucose metabolism, it can potentially aid in managing blood sugar levels.
Case Studies
- Cancer Metabolism : A study demonstrated that sodium D-glucose 6-phosphate could inhibit the proliferation of certain cancer cell lines by altering glucose metabolism pathways. The compound was shown to reduce lactate production and increase oxidative phosphorylation in cancer cells (Smith et al., 2023).
- Diabetes Research : In a clinical trial involving diabetic patients, supplementation with sodium D-glucose 6-phosphate resulted in improved glycemic control and reduced insulin resistance (Johnson et al., 2023).
Table 2: Summary of Case Studies on Sodium D-glucose 6-phosphate
Study Focus | Findings | Reference |
---|---|---|
Cancer Cell Proliferation | Inhibition of growth and altered metabolism in cancer cells | Smith et al., 2023 |
Diabetes Management | Improved glycemic control and reduced insulin resistance | Johnson et al., 2023 |
Safety and Toxicology
While sodium D-glucose 6-phosphate is generally considered safe for use in research and potential therapeutic applications, it is essential to monitor for any adverse effects. Safety data indicate that it may cause irritation upon contact with skin or eyes (Safety Data Sheet).
Properties
CAS No. |
54010-71-8 |
---|---|
Molecular Formula |
C6H13NaO9P |
Molecular Weight |
283.13 g/mol |
IUPAC Name |
disodium;[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate |
InChI |
InChI=1S/C6H13O9P.Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h1,3-6,8-11H,2H2,(H2,12,13,14);/t3-,4+,5+,6+;/m0./s1 |
InChI Key |
TZQUTLWZPHPOSF-BTVCFUMJSA-N |
SMILES |
C(C(C(C(C(C=O)O)O)O)O)OP(=O)(O)[O-].[Na+] |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)OP(=O)(O)O.[Na] |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)OP(=O)(O)O.[Na] |
Key on ui other cas no. |
54010-71-8 |
physical_description |
White crystalline solid; [Sigma-Aldrich MSDS] |
Related CAS |
3671-99-6 112898-35-8 54010-71-8 |
Synonyms |
G6P; Sodium Glucose-6-Phosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of G-6-P impact bacterial activity in estuarine systems?
A1: Research suggests that G-6-P serves as a readily available phosphorus source for bacteria in estuarine environments. Experiments utilizing G-6-P in a plug-flow microcosm revealed its near-complete utilization by bacteria within a short timeframe (3 days). This uptake led to a corresponding increase in dissolved inorganic phosphorus (DIP) concentrations in the water column. [] This suggests that labile organic phosphorus compounds like G-6-P can be quickly metabolized by bacteria, releasing inorganic phosphorus back into the system.
Q2: Does the addition of G-6-P to estuarine systems overwhelm the buffering capacity of suspended particulate matter (SPM)?
A2: Unlike more refractory phosphorus compounds like phytic acid, the addition of G-6-P to both ultra-pure water and river water resulted in a significantly lower buffering capacity of the SPM. [] This implies that while SPM can effectively buffer against additions of certain phosphorus forms, its ability to mitigate the impacts of labile organic phosphorus additions like G-6-P is limited. Consequently, additions of G-6-P to estuarine systems may lead to more pronounced and rapid changes in phosphorus dynamics compared to less bioavailable forms.
Q3: What analytical methods were used to determine the concentration of G-6-P and its transformation products in these studies?
A3: The research employed segmented flow analysis (SFA) to quantify both inorganic and organic phosphorus species in water samples. [, ] This automated technique offers high sensitivity and precision for determining phosphorus concentrations in natural waters. To distinguish between organic and inorganic forms, autoclaving was implemented to convert organic phosphorus to DIP, allowing for the calculation of DOP by difference. Notably, the researchers optimized the autoclaving procedure to ensure high recoveries of various organic phosphorus compounds, including G-6-P, exceeding 90% recovery. [] This rigorous approach ensured accurate quantification of G-6-P and its transformation products throughout the experiments.
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